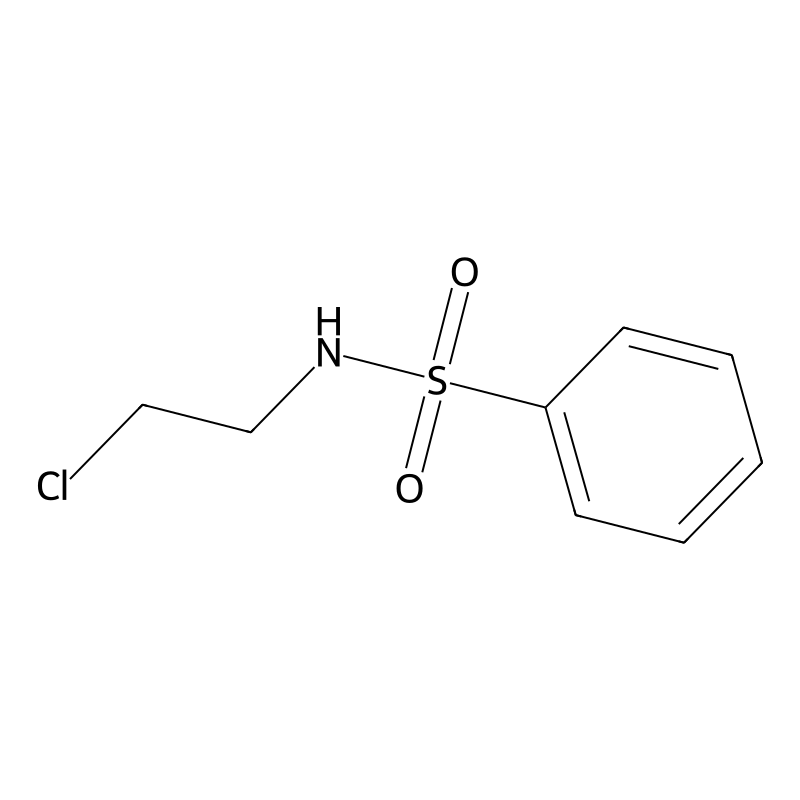

N-(2-chloroethyl)benzenesulfonamide

Content Navigation

- 1. General Information

- 2. N-(2-chloroethyl)benzenesulfonamide: A Strategic Precursor for N-Benzenesulfonylethyl Group Introduction

- 3. Non-Interchangeability: Why Halide and Sulfonyl Group Selection Matters for N-(2-chloroethyl)benzenesulfonamide

- 4. Procurement Evidence: Quantitative Differentiation of N-(2-chloroethyl)benzenesulfonamide

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(2-chloroethyl)benzenesulfonamide is a bifunctional organic intermediate featuring a reactive 2-chloroethyl group for alkylation and a stable benzenesulfonyl (besyl) moiety. This structure makes it a key building block for introducing the N-(benzenesulfonyl)ethyl group onto various nucleophiles, particularly amines and thiols. Its primary value lies in its role as a precursor for synthesizing more complex molecules, including substituted piperazines and other heterocyclic scaffolds relevant to pharmaceutical and materials science research. [1] The selection of this specific reagent over common alternatives is typically driven by considerations of reaction control, processability of intermediates, and compatibility with multi-step synthetic routes.

Substituting N-(2-chloroethyl)benzenesulfonamide with seemingly close analogs is often unviable in optimized synthetic processes. Replacing the chloro group with a bromo group significantly increases reactivity, which can lead to a loss of selectivity, increased side-product formation (e.g., over-alkylation), and reduced stability, complicating process control and purification. [1] Similarly, substituting the benzenesulfonyl (besyl) group with a p-toluenesulfonyl (tosyl) group alters the solubility and crystallinity of intermediates, impacting isolation yields and handling characteristics. [2] These differences mean that each analog requires a distinct set of optimized reaction conditions, making them not directly interchangeable in a validated laboratory or industrial workflow.

Process Control Advantage: Tuned Reactivity Profile vs. Bromo-Analog

The selection of the chloro- functional group over a bromo- group is a strategic choice for process control. The Carbon-Chlorine bond is stronger than the Carbon-Bromine bond, and chloride is a less effective leaving group than bromide. This inherently lower reactivity provides a wider operational window for temperature and addition control, minimizing the risk of runaway reactions or undesired side-product formation that can occur with the more reactive N-(2-bromoethyl)benzenesulfonamide. [1] This allows for more selective alkylation of target nucleophiles, especially when competing nucleophilic sites are present.

| Evidence Dimension | Relative Reactivity in Nucleophilic Substitution |

| Target Compound Data | Moderate reactivity, enabling higher selectivity and process control. |

| Comparator Or Baseline | N-(2-bromoethyl)benzenesulfonamide: Higher reactivity due to weaker C-Br bond and better leaving group ability of bromide. |

| Quantified Difference | Bromo-analogs are generally more reactive, which can be disadvantageous where selectivity is prioritized over reaction speed. |

| Conditions | General nucleophilic substitution reactions. |

For scaled-up synthesis or complex molecules, predictable and controlled reactivity is critical for achieving high purity and reproducible yields, reducing purification costs.

Processability Benefit: Differentiated Physical Properties vs. Tosyl-Analog

The benzenesulfonyl (besyl) group of the target compound offers different physical properties compared to the commonly used p-toluenesulfonyl (tosyl) analog, N-(2-chloroethyl)-4-methylbenzenesulfonamide. The absence of the para-methyl group on the aromatic ring can significantly alter the crystal lattice energy and solvation properties of both the reagent and its downstream intermediates. [1] In many systems, this leads to different solubility profiles and crystallization behaviors, which can be leveraged to simplify purification, avoid problematic polymorphs, or prevent oiling out of intermediates during workup.

| Evidence Dimension | Intermediate Physical Properties |

| Target Compound Data | Possesses a benzenesulfonyl (besyl) group, leading to specific solubility and crystallization characteristics. |

| Comparator Or Baseline | N-(2-chloroethyl)-4-methylbenzenesulfonamide (Tosyl analog): Presence of a p-methyl group alters molecular symmetry and packing, affecting solubility and melting point. |

| Quantified Difference | Qualitative but critical differences in processability (solubility, crystallinity) based on well-established structure-property relationships. |

| Conditions | Crystallization and purification of synthetic intermediates. |

Choosing the besyl-analog can solve specific processing challenges like difficult purifications or poor intermediate crystallinity that may stall a synthesis using the tosyl-analog.

Precursor Suitability: Designed for Stepwise Mono-Alkylation, Unlike Bis(2-chloroethyl) Analogs

This compound is structurally designed for mono-alkylation, providing a single reactive site. This is a fundamental advantage over reagents like N,N-bis(2-chloroethyl)benzenesulfonamide, which are primarily used as bifunctional alkylating agents for the one-step synthesis of symmetrical piperazine rings. [1] Using the target mono-chloro compound allows for the stepwise and controlled introduction of the N-(benzenesulfonyl)ethyl group onto a primary or secondary amine, preserving a reactive site on the nucleophile for subsequent, different chemical transformations. This enables the synthesis of unsymmetrical or more complex architectures that are inaccessible with the bis-chloro analog.

| Evidence Dimension | Functional Reactivity |

| Target Compound Data | One electrophilic site for controlled mono-alkylation. |

| Comparator Or Baseline | N,N-bis(2-chloroethyl)benzenesulfonamide: Two electrophilic sites, primarily for cyclization reactions to form piperazines. |

| Quantified Difference | Qualitative difference in synthetic utility (stepwise functionalization vs. one-pot cyclization). |

| Conditions | Synthesis of N-substituted ethylamines and unsymmetrical heterocyclic compounds. |

This compound is the correct choice when the goal is to add a single N-(benzenesulfonyl)ethyl arm to a molecule, rather than to build a complete piperazine ring, enabling greater synthetic flexibility.

Controlled Synthesis of N-Substituted Benzenesulfonylethylamines

Where precise control over reactivity is paramount, this compound is the reagent of choice for reacting with valuable or complex amines. Its moderate reactivity, compared to bromo-analogs, minimizes the risk of over-alkylation or side reactions, ensuring a cleaner conversion to the desired mono-substituted product, which is critical for reducing purification burdens in multi-step syntheses.

Precursor for Asymmetric Heterocycles

This compound is ideal for synthetic routes requiring the stepwise construction of unsymmetrical N,N'-disubstituted piperazines or other complex heterocycles. By first introducing the N-(benzenesulfonyl)ethyl group, the other nitrogen of a diamine precursor remains available for a different substitution, a pathway not possible with symmetric precursors like N,N-bis(2-chloroethyl)benzenesulfonamide.

Optimizing Intermediate Solubility and Handling

In process development, when an intermediate derived from the corresponding tosyl-analog exhibits poor solubility, unwanted polymorphism, or purification issues (e.g., oiling out), switching to this benzenesulfonyl-analog provides a direct strategy to modify the intermediate's physical properties. This can resolve critical manufacturing bottlenecks by improving crystallinity and simplifying isolation.